N-(4-{3-[1-(1H-benzimidazol-2-yl)-5-hydroxy-3-propyl-1H-pyrazol-4-yl]-2,5-dioxopyrrolidin-1-yl}phenyl)acetamide
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Overview
Description
N-(4-{3-[1-(1H-benzimidazol-2-yl)-5-hydroxy-3-propyl-1H-pyrazol-4-yl]-2,5-dioxopyrrolidin-1-yl}phenyl)acetamide is a complex organic compound that features a benzimidazole moiety, a pyrazole ring, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{3-[1-(1H-benzimidazol-2-yl)-5-hydroxy-3-propyl-1H-pyrazol-4-yl]-2,5-dioxopyrrolidin-1-yl}phenyl)acetamide typically involves multiple steps:
Formation of the Benzimidazole Ring: This can be achieved by condensing o-phenylenediamine with formic acid or its derivatives.
Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with 1,3-diketones.
Formation of the Pyrrolidine Ring: This involves the cyclization of appropriate amines with succinic anhydride.
Coupling Reactions: The final step involves coupling the benzimidazole, pyrazole, and pyrrolidine intermediates under suitable conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group on the pyrazole ring.
Reduction: Reduction reactions can occur at the carbonyl groups in the pyrrolidine ring.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives with ketone or aldehyde functionalities.
Reduction: Reduced derivatives with alcohol or amine functionalities.
Substitution: Substituted derivatives with various functional groups attached to the aromatic rings.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its multiple nitrogen atoms.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound can act as an inhibitor for various enzymes due to its structural complexity.
Protein Binding: It can bind to proteins and alter their function, making it useful in biochemical studies.
Medicine
Drug Development: The compound has potential as a lead compound in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Diagnostics: It can be used in diagnostic assays due to its ability to bind to specific biomolecules.
Industry
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-{3-[1-(1H-benzimidazol-2-yl)-5-hydroxy-3-propyl-1H-pyrazol-4-yl]-2,5-dioxopyrrolidin-1-yl}phenyl)acetamide involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Signal Transduction: It can interfere with signal transduction pathways by binding to receptors or other signaling molecules.
DNA Interaction: The compound can intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-{3-[1-(1H-benzimidazol-2-yl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-2,5-dioxopyrrolidin-1-yl}phenyl)acetamide
- N-(4-{3-[1-(1H-benzimidazol-2-yl)-5-hydroxy-3-ethyl-1H-pyrazol-4-yl]-2,5-dioxopyrrolidin-1-yl}phenyl)acetamide
Uniqueness
- Structural Complexity : The presence of multiple heterocyclic rings and functional groups makes it unique.
- Biological Activity : Its ability to interact with various biological targets sets it apart from simpler compounds.
- Versatility : The compound’s versatility in undergoing various chemical reactions and its wide range of applications make it a valuable molecule in scientific research.
Properties
Molecular Formula |
C25H24N6O4 |
---|---|
Molecular Weight |
472.5 g/mol |
IUPAC Name |
N-[4-[3-[2-(1H-benzimidazol-2-yl)-3-oxo-5-propyl-1H-pyrazol-4-yl]-2,5-dioxopyrrolidin-1-yl]phenyl]acetamide |
InChI |
InChI=1S/C25H24N6O4/c1-3-6-20-22(24(35)31(29-20)25-27-18-7-4-5-8-19(18)28-25)17-13-21(33)30(23(17)34)16-11-9-15(10-12-16)26-14(2)32/h4-5,7-12,17,29H,3,6,13H2,1-2H3,(H,26,32)(H,27,28) |
InChI Key |
RPCSCAQAVUQVCS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(=O)N(N1)C2=NC3=CC=CC=C3N2)C4CC(=O)N(C4=O)C5=CC=C(C=C5)NC(=O)C |
Origin of Product |
United States |
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